molecular formula C22H15N3O2 B2858398 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-phenoxyphenyl)propanenitrile CAS No. 867041-58-5

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-phenoxyphenyl)propanenitrile

Cat. No. B2858398
CAS RN: 867041-58-5
M. Wt: 353.381
InChI Key: OBDJYOVPZVBCBK-UHFFFAOYSA-N
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Description

The compound “2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-phenoxyphenyl)propanenitrile” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component of many drugs .


Synthesis Analysis

The synthesis of imidazole derivatives involves various synthetic routes . For instance, Yadav et al. synthesized 2-((1-benzoyl-1H-benzo[d]imidazol-2-yl) thio)-N-(substituted phenyl) acetamide and evaluated it for anti-tubercular activity . Another study designed a therapeutic active Pd (ii) complex with the new (2- ((1H-benzo imidazol-2-yl)methylthio)-1H-benzo imidazol-5-yl) (phenyl)methanone ligand .


Molecular Structure Analysis

The molecular structure of imidazole derivatives can be characterized using various spectroscopic and analytical techniques such as FT–IR, 1 H NMR, ESI mass spectra, UV–vis, and fluorescence spectroscopy . The structure of the ligand and its Pd (II) complex was characterized in one study .


Chemical Reactions Analysis

The chemical reactions involving imidazole derivatives can be studied using redox and spectral properties . The effects of substituents in the ligand backbone can also be scrutinized .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Organic Synthesis

Benzimidazole derivatives are pivotal in organic chemistry due to their role in the synthesis of complex molecules. They serve as key intermediates in the construction of various functional molecules used in pharmaceuticals, agrochemicals, and dyes . The versatility of these compounds allows for the development of new synthetic methodologies that can lead to the creation of novel substances with potential practical applications.

Medicinal Chemistry

In the realm of medicinal chemistry, benzimidazole derivatives exhibit a broad spectrum of biological activities. They are foundational in drug discovery and development, particularly as antifungal, antiviral, and anticancer agents . Their structural similarity to nucleotides enables them to interact with biological macromolecules, influencing various biochemical pathways.

Antioxidant Properties

Benzimidazole compounds have been studied for their antioxidant properties, which are crucial in combating oxidative stress-related diseases. These compounds can scavenge free radicals, thereby protecting cells from damage . This property is significant in the development of treatments for conditions such as neurodegenerative diseases, cardiovascular disorders, and aging.

Material Science

In material science, benzimidazole derivatives contribute to the development of new materials with enhanced properties. They can be used in the creation of polymers, coatings, and electronic materials due to their thermal stability and electronic characteristics . Their incorporation into materials can result in improved durability, conductivity, and overall performance.

Catalysis

The benzimidazole moiety can act as a ligand in catalysis, facilitating various chemical reactions. It can stabilize transition states and activate substrates, making it valuable in the synthesis of complex organic compounds . This application is essential in industrial processes where efficiency and selectivity are critical.

Environmental Applications

Benzimidazole derivatives are also explored for their potential environmental applications. They can be used in the detection and removal of pollutants, serving as sensors or adsorbents . Their ability to interact with a range of chemicals makes them suitable for use in water treatment and air purification systems.

Future Directions

Imidazole has become an important synthon in the development of new drugs . Its derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, there is a great potential for the development of new drugs that overcome the problems of antimicrobial resistance .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-phenoxyphenyl)propanenitrile' involves the condensation of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)acetonitrile with 4-phenoxybenzaldehyde, followed by the addition of acetylacetone and subsequent dehydration to form the final product.", "Starting Materials": [ "2-(1H-benzo[d]imidazol-2(3H)-ylidene)acetonitrile", "4-phenoxybenzaldehyde", "acetylacetone" ], "Reaction": [ "Step 1: Condensation of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)acetonitrile and 4-phenoxybenzaldehyde in the presence of a base such as potassium carbonate to form 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-phenoxyphenyl)propanenitrile.", "Step 2: Addition of acetylacetone to the reaction mixture and heating to promote dehydration and cyclization to form the final product, 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-phenoxyphenyl)propanenitrile." ] }

CAS RN

867041-58-5

Product Name

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-phenoxyphenyl)propanenitrile

Molecular Formula

C22H15N3O2

Molecular Weight

353.381

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxy-3-(4-phenoxyphenyl)prop-2-enenitrile

InChI

InChI=1S/C22H15N3O2/c23-14-18(22-24-19-8-4-5-9-20(19)25-22)21(26)15-10-12-17(13-11-15)27-16-6-2-1-3-7-16/h1-13,26H,(H,24,25)/b21-18-

InChI Key

OBDJYOVPZVBCBK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=C(C#N)C3=NC4=CC=CC=C4N3)O

solubility

not available

Origin of Product

United States

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